molecular formula C6H8ClNO2 B067278 3-(Chloromethyl)-5-(methoxymethyl)isoxazole CAS No. 167155-52-4

3-(Chloromethyl)-5-(methoxymethyl)isoxazole

Cat. No. B067278
M. Wt: 161.58 g/mol
InChI Key: VGBSQHXCJVGRDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-5-(methoxymethyl)isoxazole and its derivatives often involves reactions with nucleophiles. For instance, reactions of 3-alkyl(aryl)-5-chloromethylisoxazoles with various nucleophiles have been used to synthesize unknown 3-alkyl(aryl)isoxazoles with different functional groups in the 5-position (Gadzhily et al., 2011). Another approach involves the reaction of anhydrous chloral and acetophenones, leading to novel 3-aryl-5-dichloromethyl-2-isoxazolines (Guirado et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including those related to 3-(Chloromethyl)-5-(methoxymethyl)isoxazole, has been the subject of various studies. For instance, the structure of 5-dichloromethy1-3-(4-methoxyphenyl)-2-isoxazoline, a related compound, was determined using X-ray crystallography, providing insights into the structural characteristics of these compounds (Guirado et al., 2009).

Chemical Reactions and Properties

Isoxazoles, including derivatives of 3-(Chloromethyl)-5-(methoxymethyl)isoxazole, are known to undergo various chemical reactions. For example, reactions with nucleophiles can lead to the synthesis of functionally diverse isoxazole derivatives (Gadzhily et al., 2011). The tautomerism of isoxazol-5-ones in different solvents has also been studied, revealing insights into the basicity and acid strength of these compounds (Boulton & Katritzky, 1961).

Physical Properties Analysis

The physical properties of isoxazole derivatives vary based on their specific structure and substituents. Research into the synthesis and properties of these compounds often includes detailed characterization, such as using NMR and X-ray crystallography. For example, studies on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides provide insights into the physical characteristics of these molecules (Yu et al., 2009).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives are influenced by their molecular structure. The reactions they undergo, such as nucleophilic substitutions, and their behavior in various solvents, provide valuable information about their chemical nature. Research has explored the synthesis of these compounds under different conditions and their resultant properties (Gadzhily et al., 2011).

Scientific Research Applications

Synthesis and Derivatization

  • 3-(Chloromethyl)-5-(methoxymethyl)isoxazole is a key compound in the synthesis of various functional isoxazole derivatives. For example, it has been used in the synthesis of 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles through reactions with substituted phenols (Potkin et al., 2015).

Tautomerism Studies

  • Research into the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, has shown the existence of different forms in solution and solid phases, contributing to our understanding of their basicity and reactivity (Boulton & Katritzky, 1961).

Insecticidal Activity

  • A collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, were evaluated for their insecticidal activity, highlighting the potential of such derivatives in agricultural applications (Yu et al., 2009).

Chemotherapeutic Synergy

  • Isoxazole and isothiazole derivatives of comenic acid, synthesized using 3-(chloromethyl)-5-phenylisoxazole, showed a synergistic effect when used in mixtures with the antitumor drug Temobel in brain tumor chemotherapy (Kletskov et al., 2018).

Novel Compound Synthesis

  • Novel 3-alkyl(aryl)isoxazoles with functional groups at the 5-position were synthesized through reactions of 3-alkyl(aryl)-5-chloromethylisoxazoles with various nucleophiles, showcasing the versatility of 3-(chloromethyl)-5-(methoxymethyl)isoxazole in creating diverse isoxazole-based compounds (Gadzhily et al., 2011).

Safety And Hazards

Isoxazoles can pose safety hazards. For example, Chloromethyl (methyl)dimethoxysilane is classified as a flammable liquid and an eye irritant . It’s important to handle these compounds with appropriate safety measures.

Future Directions

Isoxazoles are an important class of organic compounds with wide applications in synthesis and drug design . Future research may focus on developing safer and more efficient synthesis methods, exploring new reactions, and investigating their potential applications in various fields .

properties

IUPAC Name

3-(chloromethyl)-5-(methoxymethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c1-9-4-6-2-5(3-7)8-10-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBSQHXCJVGRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(methoxymethyl)isoxazole

CAS RN

167155-52-4
Record name 3-(chloromethyl)-5-(methoxymethyl)-1,2-oxazole
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